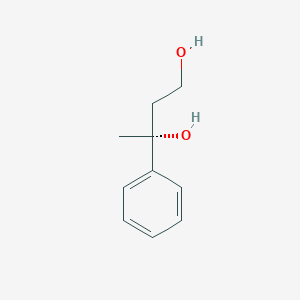

(3R)-3-Phenylbutane-1,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

68330-54-1 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(3R)-3-phenylbutane-1,3-diol |

InChI |

InChI=1S/C10H14O2/c1-10(12,7-8-11)9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3/t10-/m1/s1 |

InChI Key |

BQNJVHGCZBNKBG-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@@](CCO)(C1=CC=CC=C1)O |

Canonical SMILES |

CC(CCO)(C1=CC=CC=C1)O |

Origin of Product |

United States |

Asymmetric Synthetic Methodologies for 3r 3 Phenylbutane 1,3 Diol

Stereoselective Chemical Synthesis Approaches

The asymmetric synthesis of (3R)-3-Phenylbutane-1,3-diol is primarily achieved through two main strategies: the stereoselective reduction of ketone precursors and carbon-carbon bond-forming reactions with inherent stereocontrol. These methods employ chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer.

Asymmetric Reduction Strategies for Ketone Precursors

A prevalent strategy for the synthesis of chiral 1,3-diols involves the stereoselective reduction of a corresponding ketone precursor. This approach can be further categorized into the asymmetric hydrogenation of diketones or the diastereoselective reduction of β-hydroxyketones.

Catalytic asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols from prochiral ketones. In the context of producing this compound, this would typically involve the asymmetric hydrogenation of a precursor such as 1-phenylbutane-1,3-dione. Chiral ruthenium complexes, particularly those bearing the BINAP ligand, are well-established catalysts for the asymmetric hydrogenation of β-keto esters and related compounds. sioc-journal.cnharvard.edu The mechanism of these Ru-BINAP catalysts involves the formation of a chiral metal-substrate complex, which facilitates the stereoselective transfer of hydrogen to the carbonyl group. researchgate.net

While specific examples detailing the direct asymmetric hydrogenation of 1-phenylbutane-1,3-dione to this compound are not extensively documented in readily available literature, the general principles of this methodology are well-established for similar substrates. The success of such a reaction would depend on the choice of catalyst, solvent, and reaction conditions to control both enantioselectivity at the newly formed stereocenter and the diastereoselectivity in the case of a stepwise reduction.

Table 1: Representative Catalysts for Asymmetric Hydrogenation of Ketones

| Catalyst System | Substrate Type | Key Features |

|---|---|---|

| Ru-BINAP Complexes | β-Keto esters, Diketones | High enantioselectivity, well-studied mechanism. sioc-journal.cnharvard.edu |

| Ir-SpiroPAP Catalysts | Racemic α-substituted lactones | Dynamic kinetic resolution to yield chiral diols. nih.gov |

A more common and highly effective strategy for the synthesis of syn-1,3-diols is the diastereoselective reduction of a chiral β-hydroxyketone precursor. This approach leverages the directing effect of the existing hydroxyl group to control the stereochemical outcome of the ketone reduction. Chelation control is a key principle in these reactions, where a Lewis acid coordinates to both the hydroxyl and carbonyl oxygens, creating a rigid cyclic intermediate that directs the hydride attack from the less hindered face. nih.govacs.org

The reduction of a precursor like (R)-3-hydroxy-1-phenylbutan-1-one would be a direct route to (1R,3R)-1-phenylbutane-1,3-diol. Various reducing agents and conditions have been developed to achieve high syn selectivity. For instance, the use of catecholborane has been shown to be effective for the stereoselective synthesis of syn-1,3-diols. acs.org

Table 2: Diastereoselective Reduction of β-Hydroxyketones

| Precursor | Reagent/Conditions | Diastereoselectivity (syn:anti) | Reference |

|---|---|---|---|

| β-Alkoxy ketones | LiI/LiAlH₄ | Up to >99:1 | nih.gov |

| Protected α-hydroxy ketones | Red-Al | High for 1,2-diols, poor for 1,3-diols | organic-chemistry.org |

The reduction of glycidic esters, also known as α,β-epoxy esters, can provide access to diol structures. The synthesis of this compound via this route would likely involve the preparation of a chiral glycidic ester, such as an ethyl 3-phenyl-3,4-epoxybutanoate, followed by reductive opening of the epoxide ring. The regioselectivity of the epoxide opening is a critical factor in this approach.

Metal hydrides, such as Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride), are known to regioselectively reduce 2,3-epoxy alcohols at the C2 position to afford 1,3-diols. nih.gov This strategy allows for the defined stereochemistry of the resulting secondary alcohol. While specific examples for the direct synthesis of this compound from a glycidate are not prominent, the methodology has been applied in the synthesis of various chiral diols. researchgate.net

Carbon-Carbon Bond-Forming Reactions with Stereocontrol

An alternative to the reduction of pre-existing carbonyl groups is the creation of the carbon skeleton with simultaneous control of the stereochemistry. Nucleophilic addition reactions to carbonyl compounds are a cornerstone of this approach.

The synthesis of this compound can be envisioned through the nucleophilic addition of a methyl group to a chiral β-hydroxyaldehyde, such as (R)-3-hydroxy-3-phenylpropanal. The stereochemical outcome of such a reaction would be governed by Felkin-Anh or chelation-controlled models, depending on the reaction conditions and the nature of the nucleophile.

A powerful strategy for constructing the β-hydroxyketone precursor for subsequent diastereoselective reduction involves the asymmetric aldol (B89426) reaction. nih.govacs.org This reaction allows for the enantioselective formation of the C3 stereocenter. Subsequent reduction of the ketone functionality, as described in section 2.1.1.2, would then yield the desired 1,3-diol. Organocatalysis has emerged as a particularly effective method for promoting asymmetric aldol reactions, providing access to chiral β-hydroxyketones with high enantiomeric excess. nih.gov

Table 3: Asymmetric Synthesis of β-Hydroxy Ketones via Aldol Reaction

| Aldehyde | Ketone | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|

Electrochemical Radical Reactions for 1,4-Dicarbonyl Precursors

Electrochemical methods offer a sustainable and reagent-light approach to generating radical species for carbon-carbon bond formation. rsc.org The synthesis of 1,4-dicarbonyl compounds, which are direct precursors to 1,3-diols via reduction, can be achieved through radical-based strategies. researchgate.net These methods overcome the natural polarity mismatch of carbonyl groups that makes traditional ionic approaches challenging. researchgate.net

One strategy involves the visible-light-mediated organocatalytic generation of acyl radicals from precursors like 4-acyl-1,4-dihydropyridines. recercat.catresearchgate.net These radicals can then undergo a conjugate addition to α,β-unsaturated aldehydes (enals). By using a chiral secondary amine catalyst, the enal is converted into a chiral iminium ion, which then traps the acyl radical in a highly stereoselective manner, leading to enantioenriched 1,4-dicarbonyl compounds. recercat.cat Subsequent diastereoselective reduction of the 1,4-dicarbonyl product would yield the corresponding chiral 1,3-diol. The intrinsic challenge in developing such enantioselective variants is the need for the chiral catalyst to overcome a rapid racemic background reaction. recercat.cat

| Entry | Catalyst | Yield (%) | ee (%) |

| 1 | Chiral Amine A | 85 | -14 |

| 2 | Chiral Amine B | 43 | 27 |

| 3 | Chiral Amine C | 84 | 74 |

| 4 | Chiral Amine C (Optimized) | 96 (88 isolated) | 76 |

Table 1: Optimization of a photo-organocatalytic asymmetric acyl radical addition to cinnamaldehyde. Data sourced from illustrative examples in the literature. recercat.cat

Silyl-Prins Reaction for Polyketide Precursors Containing Diol Units

The Prins reaction, the acid-catalyzed addition of an aldehyde to an alkene, is a versatile method for constructing carbon-carbon bonds and forming oxygen-containing heterocycles. acs.org When the reaction involves an intramolecular cyclization of a homoallylic alcohol, it can produce tetrahydropyran rings, which are common structural motifs in polyketide natural products. nih.gov The stereochemical outcome of the cyclization can be controlled to produce precursors containing anti-1,3-diol units. tandfonline.com

The Silyl-Prins reaction is a variation that utilizes allylsilanes or vinylsilanes as the alkene component. The presence of the silyl (B83357) group provides better selectivity by stabilizing the intermediate carbocation β to the silicon atom. researchgate.net This allows for the stereocontrolled synthesis of substituted dihydropyrans, which can be further functionalized. researchgate.net The reaction of 4-trimethylsilyl-3-buten-1-ols with aldehydes under mild Lewis acid conditions can yield substituted dihydropyrans with good stereocontrol. researchgate.net The choice of Lewis acid catalyst can even influence the reaction pathway, leading to different structural outcomes. uva.es These cyclic products serve as valuable intermediates that can be converted into acyclic polyketide chains featuring the desired 1,3-diol stereochemistry.

| Lewis Acid | Product | Stereoselectivity |

| TMSOTf | Dihydropyran | Good |

| BiCl3 | Halogenated Tetrahydropyran | High |

Table 2: Influence of Lewis acid on the outcome of Silyl-Prins cyclizations of vinylsilyl alcohols. This table represents conceptual outcomes based on literature findings. uva.es

Chiral Auxiliary and Ligand-Controlled Syntheses

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. This strategy is widely employed in asymmetric synthesis, including the construction of chiral 1,3-diols.

In the context of aldol reactions, a chiral auxiliary, such as an oxazolidinone derivative, can be attached to a carboxylic acid to form a chiral imide. Enolization of this imide followed by reaction with an aldehyde proceeds via a rigid, chelated transition state that blocks one face of the enolate, forcing the aldehyde to approach from the less sterically hindered face. This results in the formation of a new stereocenter with a high degree of diastereoselectivity. Subsequent removal of the auxiliary reveals a chiral β-hydroxy acid, which can be reduced to the corresponding chiral 1,3-diol. Bifunctional chiral auxiliaries have been developed that allow for stereoselective reactions on two attached side chains, providing a route to homochiral 1,3-diols. researchgate.net

The use of substoichiometric amounts of chiral catalysts to generate products with high enantiomeric excess is a cornerstone of modern asymmetric synthesis. nih.gov For the synthesis of chiral 1,3-diols, several classes of catalysts have proven effective.

Chiral Diol-Based Organocatalysts: Axially chiral biaryl diols, such as BINOL and its derivatives, are versatile organocatalysts that can activate substrates through hydrogen bonding and the formation of a defined chiral environment. nih.gov They have been successfully used to catalyze a wide range of reactions, including allylborations of ketones to produce chiral homoallylic alcohols, which are precursors to 1,3-diols. nih.gov

Transition Metal Catalysts: Chiral transition metal complexes are highly effective for asymmetric hydrogenations. The asymmetric hydrogenation of β-keto esters using a chiral diphosphine-ruthenium catalyst, for instance, can set the stereochemistry of the hydroxyl group with excellent enantioselectivity (>99% ee). The resulting chiral β-hydroxy ester can then be reduced to the target chiral 1,3-diol. sctunisie.org

Chiral Lewis Acid Catalysts: Chiral Lewis acids can activate carbonyl compounds towards nucleophilic attack. Oxazaborolidine catalysts, for example, are highly effective for the asymmetric reduction of prochiral ketones to chiral alcohols and can be used to reduce chiral keto alcohols to chiral diols with high enantiomeric purity. acs.orgscielo.br These catalysts coordinate to the ketone, differentiating the two faces and directing the hydride delivery from a reducing agent like borane.

| Catalytic System | Reaction Type | Product Type | Typical ee (%) |

| BINOL derivative/Organoboronate | Allylboration | Chiral Homoallylic Alcohol | up to 99 |

| Chiral Diphosphine-Ruthenium | Asymmetric Hydrogenation | Chiral β-Hydroxy Ester | >99 |

| CBS-Oxazaborolidine/Borane | Asymmetric Reduction | Chiral 1,3-Diol | >99 |

Table 3: Representative chiral catalyst systems for the synthesis of 1,3-diols and their precursors. nih.govsctunisie.orgacs.org

Biocatalytic and Chemoenzymatic Synthetic Routes

Biocatalysis leverages the inherent selectivity of enzymes to perform complex chemical transformations. Enzymes can operate under mild conditions of temperature and pH with exceptional chemo-, regio-, and stereoselectivity. nih.gov These characteristics make them ideal for the production of single-enantiomer chiral compounds, including diols.

The asymmetric reduction of prochiral ketones or diketones is a direct and efficient route to chiral alcohols and diols. This approach often utilizes ketoreductases (KREDs) or whole-microbial-cell systems that contain these enzymes.

Dynamic reductive kinetic resolution (DRKR) is a highly efficient strategy for synthesizing chiral alcohols with two or more stereocenters from a racemic ketone. nih.govrsc.org This method combines the enzymatic kinetic resolution of a racemate with an in-situ racemization of the faster-reacting enantiomer, theoretically allowing for a 100% yield of a single stereoisomer. rsc.orgnih.govresearchgate.net Ketoreductases are particularly well-suited for this process. nih.govresearchgate.net

In the context of producing a 1,3-diol like this compound, the DRKR process would typically start with a racemic β-hydroxyketone, such as (±)-3-hydroxy-1-phenylbutan-1-one. A selected ketoreductase reduces one enantiomer of the β-hydroxyketone at a much faster rate than the other. Simultaneously, a catalyst (which can be a chemical catalyst or another enzyme) or spontaneous epimerization under the reaction conditions racemizes the stereocenter of the slower-reacting ketone enantiomer. This continuous racemization ensures that the entire substrate pool is converted into the desired diastereomer of the diol product. nih.govresearchgate.net

The key advantages of KRED-catalyzed DRKR include:

High Theoretical Yield: Overcomes the 50% yield limitation of standard kinetic resolution. researchgate.net

Excellent Stereoselectivity: The generation of two chiral centers is controlled with high diastereomeric and enantiomeric excess. rsc.orgresearchgate.net

Mild and Green Conditions: Reactions are performed in aqueous media under ambient temperature and pressure, presenting an environmentally friendly alternative to chemical methods. nih.govrsc.org

Table 1: Examples of KRED-Catalyzed Dynamic Reductive Kinetic Resolution This table illustrates the application of KREDs in producing chiral alcohols with multiple stereocenters, a principle directly applicable to diol synthesis.

| Substrate | Biocatalyst | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| 2-Aryl-1,5-benzothiazepin-3,4(2H,5H)-dione | Immobilized Ketoreductase | cis-(2S,3S)-3-hydroxy-2-aryl-1,5-benzothiazepin-4(5H)-one | >20:1 | ≥99% |

| α-Amido-β-keto ester | KRED-02 | cis-(2S,3R)-amino alcohol | 99% dr | >99% ee |

| α-Amido-β-keto ester | KRED-10 | trans-(2R,3R)-amino alcohol | 98% dr | >99% ee |

Source: Data compiled from multiple studies on ketoreductase applications. rsc.orgnih.gov

Whole-cell biocatalysis utilizes intact microbial cells (e.g., bacteria or yeast) to perform desired chemical transformations. nih.gov This approach is often more cost-effective and robust than using isolated enzymes. A key advantage is the presence of inherent cofactor regeneration systems within the cell. nih.gov Reductase-catalyzed reactions depend on cofactors like NAD(P)H, and whole cells can continuously regenerate these molecules by metabolizing a simple co-substrate, such as glucose or glycerol. nih.govnih.gov

For the synthesis of this compound, a suitable precursor would be an aryldiketone like 1-phenylbutane-1,3-dione. A whole-cell biocatalyst can perform a regio- and stereoselective reduction of this diketone. The process involves two reduction steps, and the microorganism's enzymatic machinery controls the stereochemistry at both newly formed chiral centers to yield the desired (3R,1R)- or (3R,1S)-diol diastereomer. The selection of the microbial strain is critical for achieving high selectivity. nih.gov

Table 2: Application of Whole-Cell Biocatalysts in Asymmetric Ketone Reduction This table highlights the capability of various microorganisms to produce chiral alcohols with high selectivity.

| Microorganism | Substrate | Product | Enantiomeric Excess (ee) | Key Feature |

| Bacillus cereus TQ-2 | Acetophenone | (R)-1-Phenylethanol | 99% | Exhibits anti-Prelog stereoselectivity. nih.gov |

| Curvularia lunata | rac-2-Norbornanone | (1R,2S,4S)-2-Norbornanol | 91% optical purity | Demonstrates opposite stereoselectivity to horse liver alcohol dehydrogenase. nih.gov |

| Rhodotorula rubra | rac-2-Norbornanone | (1S,2R,4R)-2-Norbornanol | High | Used in the kinetic resolution of bicyclic ketones. nih.gov |

Source: Data from studies on microbial transformations of ketones. nih.govnih.gov

Kinetic resolution is a widely used method for separating the enantiomers of a racemic mixture. rsc.org In the case of racemic 1,3-diols, this is commonly achieved through enzyme-catalyzed enantioselective acylation. nih.gov Lipases are the most frequently used enzymes for this purpose due to their broad substrate acceptance, commercial availability, and activity in organic solvents. nih.gov

The process begins with a racemic mixture of (±)-3-Phenylbutane-1,3-diol. In the presence of a lipase and an acylating agent (e.g., vinyl acetate (B1210297) or an anhydride), the enzyme selectively catalyzes the acylation of one enantiomer (e.g., the (3S)-enantiomer) at a much higher rate than the other. researchgate.net This results in a mixture containing the unreacted this compound and the acylated (3S)-enantiomer. These two compounds have different physical properties and can be easily separated by standard techniques like column chromatography. The acylated enantiomer can later be hydrolyzed to recover the (3S)-diol if desired. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the lipase. nih.gov

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic Diols This table provides examples of lipases used in the kinetic resolution of diols through selective acylation.

| Racemic Substrate | Lipase | Acylating Agent | Resolved Product | Enantiomeric Excess (ee) |

| Racemic 1,2-diols | Pseudomonas cepacia Lipase (PSL-C) | Vinyl acetate | (S)-monoacetate | >95% |

| Racemic 1,2-diols | Candida antarctica Lipase A (CalA) | Vinyl acetate | (S)-monoacetate | 80% |

| rac-3-(4-phenyl-1-piperazinyl)-1,2-propanediol diacetate | Lipase Amano PS | n-propanol (alcoholysis) | (R)-diol | High |

Source: Data compiled from studies on enzymatic resolution. nih.govresearchgate.net

An indirect but highly stereocontrolled method for synthesizing chiral molecules containing a 1,3-diol motif involves the use of carbohydrate-derived nitrones. This approach utilizes the inherent chirality of sugars to direct the formation of new stereocenters. researchgate.net The key reaction is a 1,3-dipolar cycloaddition between a chiral nitrone and an alkene. researchgate.netnih.gov This reaction forms an isoxazolidine ring and can create up to three new chiral centers in a single step with high regio- and stereocontrol. researchgate.net

The stereochemical outcome of the cycloaddition is dictated by the chiral carbohydrate backbone of the nitrone. researchgate.netnih.gov Following the cycloaddition, the N-O bond of the resulting isoxazolidine ring can be reductively cleaved. This cleavage opens the ring to yield a 1,3-amino alcohol. While not a diol directly, the 1,3-amino alcohol is a closely related and valuable chiral building block that can be further converted to a 1,3-diol. The stereochemistry of the hydroxyl and amino groups is precisely controlled by the initial cycloaddition step. This methodology provides a powerful route to complex chiral structures derived from readily available carbohydrate starting materials. nih.gov

Stereochemical Investigations of 3r 3 Phenylbutane 1,3 Diol and Its Formation

Methods for Absolute Configuration Assignment

Determining the absolute configuration of a chiral molecule is paramount to understanding its properties and function. For (3R)-3-Phenylbutane-1,3-diol and related structures, a combination of spectroscopic and analytical techniques is employed to unambiguously assign the spatial arrangement of its substituents.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. In the context of stereochemistry, specific NMR techniques can provide insights into the relative configuration of stereocenters. For diastereomeric products, characteristic shifts in the ¹H NMR spectra can often be observed, allowing for the assignment of configuration with a high degree of certainty. beilstein-journals.org For instance, in the ¹H NMR spectra of diastereomeric 1,2-oxazine derivatives, the signals for the benzylic protons at C-3 appear at different chemical shifts, enabling their distinction. beilstein-journals.org However, in some cases, the unhindered rotation of certain molecular fragments can lead to similar correlation peaks in Nuclear Overhauser Effect (NOE) experiments for both isomers, making definitive assignment based solely on NMR challenging. beilstein-journals.org

Electronic Circular Dichroism (ECD) spectroscopy is another valuable technique for determining the absolute configuration of chiral compounds. ECD measures the differential absorption of left and right-handed circularly polarized light, providing a unique spectral signature for each enantiomer.

When unambiguous assignment of absolute configuration is required, single-crystal X-ray analysis stands as the definitive method. This technique involves irradiating a crystalline sample of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice, providing an unequivocal assignment of the absolute stereochemistry. For example, the absolute configuration of a minor product, (3R)-3a, which was isolated as an amorphous solid, was successfully determined after recrystallization from ethyl acetate (B1210297) to yield crystals suitable for X-ray analysis. beilstein-journals.org The analysis revealed a well-defined half-chair conformation of the 1,2-oxazine ring, with the bulky N-substituent in a pseudo-equatorial position and the phenyl group in a pseudo-axial position. beilstein-journals.org

Diastereoselectivity and Enantioselectivity in Synthetic Pathways

The synthesis of 1,3-diols like this compound often yields multiple stereoisomers. Controlling the formation of the desired stereoisomer, a concept known as stereoselectivity, is a key objective in asymmetric synthesis. This control is categorized into diastereoselectivity (preference for one diastereomer over another) and enantioselectivity (preference for one enantiomer over its mirror image).

The stereochemical outcome of a reaction is governed by a complex interplay of various factors, primarily steric hindrance and electronic effects. beilstein-journals.org Steric hindrance refers to the spatial arrangement of atoms within a molecule that may impede a chemical reaction. Bulky substituents can block the approach of a reagent from a particular direction, favoring attack from the less hindered side. beilstein-journals.org For instance, the moderate steric hindrance from a neighboring phenyl group can lead to low facial selectivity in certain reactions. beilstein-journals.org Conversely, a pseudo-axially located phenyl group can shield one side of the molecule more effectively, resulting in higher stereoselectivity. beilstein-journals.org

Electronic effects arise from the distribution of electron density within a molecule, which can influence the reactivity of different sites. These effects can either complement or oppose steric effects in directing the stereochemical course of a reaction. beilstein-journals.org

In the synthesis of 1,3-diols, two diastereomers, syn and anti, can be formed. The ability to selectively produce one over the other is crucial. The choice of reagents and reaction conditions can significantly influence the syn/anti ratio. For example, the reduction of β-hydroxy ketones can be directed to selectively form either the syn- or anti-1,3-diol. uniba.it The use of a mild reducing agent like tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) can favor the formation of anti-diols with high diastereoselectivity. uniba.it Conversely, employing a combination of diethylmethoxyborane (B30974) and sodium borohydride (B1222165) can stereospecifically afford syn-diols in excellent yields and diastereoselectivities. uniba.it

A stereoselective method for the synthesis of syn,syn- and syn,anti-1,3,5-triols has been developed based on a double allylboration-intramolecular hydrosilylation sequence. nih.gov This method achieves high diastereomeric ratios by using a specific catalyst in toluene. nih.gov

Table 1: Diastereoselective Reduction of Aldols to 1,3-Diols uniba.itThis table is interactive. Click on the headers to sort the data.

| Aldol (B89426) (ee %) | Reducing Agent | Product | Diastereomeric Ratio (anti:syn) | Major Stereoisomer (ee %) |

|---|---|---|---|---|

| (R)-2b (82) | Me₄NHB(OAc)₃ | 3b | 91:9 | anti-(1R,3R)-3b (80) |

| (S)-2d (96) | Me₄NHB(OAc)₃ | 3d | 88:12 | anti-(1R,3S)-3d (96) |

| (R)-2d (98) | Et₂BOMe/NaBH₄ | 3d | 2:98 | syn-(1R,3R)-3d (98) |

| (R)-2e (80) | Me₄NHB(OAc)₃ | 3e | 91:9 | anti-(1R,3R)-3e (78) |

| (R)-2e (80) | Et₂BOMe/NaBH₄ | 3e | 5:95 | syn-(1S,3R)-3e (72) |

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Monitoring and maximizing the ee is a critical aspect of producing enantiomerically pure chiral diols. diva-portal.org

Several analytical techniques are employed to determine the ee of a sample. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying enantiomers. semanticscholar.org This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. For instance, the ee of α-azido-β-hydroxy ketones can be determined by HPLC analysis on chiral stationary phases. semanticscholar.org

Strategies to maximize enantiomeric excess often involve the use of chiral catalysts or biocatalysts. Asymmetric hydrogenation using chiral iridium catalysts has been shown to produce 1,4-diols with greater than 99% ee. vulcanchem.com Biocatalytic methods, such as enzymatic kinetic resolution, can also achieve high enantiomeric excesses. uniba.it In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate. For example, transaminase-mediated amination can achieve high product concentrations, while kinetic resolution using certain oxidases can yield enantiomeric excesses greater than 95%. Chemoenzymatic strategies, which combine chemical and enzymatic steps, offer a powerful approach to producing optically active 1,3-diols with high yields and enantiomeric excesses. uniba.it

Table 2: Methods for Maximizing Enantiomeric Excess This table is interactive. Click on the headers to sort the data.

| Method | Key Features | Achieved Enantiomeric Excess | Reference |

|---|---|---|---|

| Asymmetric Catalytic α-Arylamination | Use of β-isocupreidine as a catalyst. | 79–81% ee | |

| Diastereoselective Reduction of β-Keto Sulfoxides | Reduction with DIBAH in the presence of ZnBr₂. | 97% ee | |

| Enzymatic Kinetic Resolution | Selective oxidation of one enantiomer of a racemic diol using AldO. | >95% ee | |

| Bioreduction with Whole Cell Microorganisms | Regio- and stereo-selective reduction of 1,3-aryldiketones. | up to 96% ee | uniba.it |

| Asymmetric Hydrogenation | Iridium-catalyzed hydrogenation of 1,3-diketones. | >99% ee | vulcanchem.com |

Stereospecificity and Chiral Transfer Phenomena

The stereochemical architecture of this compound, a molecule possessing a chiral tertiary alcohol, dictates its reactivity and makes it a valuable subject for studying stereospecific reactions. The transfer and preservation of its inherent chirality through various chemical transformations are fundamental to its application in asymmetric synthesis.

Stereospecific intramolecular substitution reactions are processes wherein the stereochemistry of the starting material directly governs the stereochemistry of the product, allowing for a predictable and controlled synthesis of specific stereoisomers. In the context of chiral diols like this compound, the two hydroxyl groups can act as both a directing group and an internal nucleophile, facilitating cyclization reactions that form heterocyclic compounds with high stereochemical fidelity.

Research has demonstrated that the direct intramolecular substitution of non-derivatized alcohols can be effectively catalyzed by various acids. diva-portal.org For instance, Brønsted acids and iron(III) salts have been successfully employed to catalyze the substitution of hydroxyl groups in stereogenic alcohols by internal oxygen, nitrogen, or sulfur-centered nucleophiles. diva-portal.org These reactions proceed with high enantiospecificity, meaning the chirality of the alcohol center is transferred to the newly formed product. diva-portal.org

For this compound, the primary hydroxyl group can act as a nucleophile, attacking an activated form of the tertiary hydroxyl group (or vice-versa). This process, typically under acidic conditions, would lead to the formation of a chiral substituted tetrahydrofuran. The stereochemistry at the C3 position of the diol would directly control the stereochemistry of the resulting cyclic ether.

Table 1: Catalyst Systems for Stereospecific Intramolecular Alcohol Substitution This table illustrates catalyst systems that have been reported to facilitate stereospecific intramolecular substitutions in chiral alcohols, a reaction type for which this compound is a potential substrate.

| Catalyst System | Nucleophile | Product Type | Stereochemical Outcome | Reference |

| Phosphinic Acid (H₃PO₂) | O, N, S-centered | 5- & 6-membered heterocycles | High enantiospecificity | diva-portal.org |

| Iron(III) triflate (Fe(OTf)₃) | O, N-centered | 5- & 6-membered heterocycles | High enantiospecificity | diva-portal.org |

The stereodivergent synthesis of related 1-(substituted phenyl)butane-1,3-diols highlights the critical role of catalysts in controlling stereochemical outcomes. thieme-connect.com By selecting appropriate chemo-enzymatic systems, it is possible to prepare all four stereoisomers of a target diol from a common precursor, demonstrating precise control over the formation of stereocenters. thieme-connect.comresearchgate.net

Chiral memory, a subset of chirality transfer phenomena, describes the ability of a molecule to retain its stereochemical information through a transient, achiral or rapidly racemizing intermediate. This concept is particularly relevant in reactions that proceed via carbocations. While a simple carbocation is planar and achiral, in certain complex systems, the rate of the subsequent reaction step can be faster than the rate of racemization (loss of stereochemical information), leading to a product with a predictable stereochemical configuration derived from the starting material.

In reactions involving this compound, the formation of a tertiary carbocation at the C3 position is a plausible intermediate, especially under strongly acidic conditions. The phenomenon of chirality transfer has been observed in Brønsted acid-catalyzed intramolecular nucleophilic substitutions of stereogenic alcohols. diva-portal.org In such a scenario, the chiral environment established by the starting material influences the trajectory of the incoming nucleophile, even if the intermediate has a fleeting existence. The original chirality is thus "remembered" during the transformation.

The development of methods for the stereoselective synthesis of 1,3-diols is a significant area of research, as these structures are key components of many natural products. researchgate.net The ability to control their stereochemistry, whether through direct asymmetric synthesis or through reactions exhibiting chiral memory, is crucial for the efficient construction of complex molecules.

Table 2: Examples of Stereodivergent Synthesis of Phenyl-substituted 1,3-Diols This table presents findings from a study on the metal-enzyme-catalyzed synthesis of various 1-(substituted phenyl)butane-1,3-diols, demonstrating the production of different stereoisomers. thieme-connect.com

| Substrate Precursor | Catalyst System | Product Stereoisomer |

| 1-(4-Chlorophenyl)-1,3-butanedione | (S)-Chiral Zinc Complex + Oxidoreductase | (1S, 3R)-1-(4-Chlorophenyl)butane-1,3-diol |

| 1-(4-Chlorophenyl)-1,3-butanedione | (R)-Chiral Zinc Complex + Oxidoreductase | (1R, 3S)-1-(4-Chlorophenyl)butane-1,3-diol |

| 1-Phenyl-1,3-butanedione | Organocatalyst + (S)-ADH | (1R, 3S)-1-Phenylbutane-1,3-diol |

| 1-Phenyl-1,3-butanedione | Organocatalyst + (R)-ADH | (1S, 3R)-1-Phenylbutane-1,3-diol |

These examples underscore the sophisticated catalytic strategies available to manipulate the stereochemical outcome in molecules structurally related to this compound, providing a foundation for predicting its behavior in reactions involving stereospecific transformations and chiral memory.

Mechanistic Elucidation in the Synthesis of 3r 3 Phenylbutane 1,3 Diol

Reaction Pathway Analysis and Intermediate Characterization

The formation of (3R)-3-Phenylbutane-1,3-diol proceeds through a series of reactive intermediates, the nature of which dictates the stereochemical outcome of the reaction.

The synthesis of 1,3-diols can involve various intermediates depending on the chosen synthetic route. In certain methodologies, N-hydroxylamines serve as key precursors. For instance, the synthesis of di- and trimeric hydroxylamine-based mimetics of β-(1→3)-glucans utilizes a double ring-closing reductive amination with hydroxylamine (B1172632) derivatives. acs.org While not a direct synthesis of this compound, this highlights the role of N-hydroxylamine intermediates in forming related polyhydroxylated structures. The general synthesis of aminating reagents often involves the reaction of an N-protected hydroxylamine with an electrophile, followed by deprotection. acs.org The stability and reactivity of these hydroxylamine intermediates are critical for the success of the synthesis. researchgate.netnih.gov

Radical intermediates also play a significant role in certain synthetic strategies for 1,3-diols. For example, Rh(II)-catalyzed intramolecular hydrosilylation to produce 1,3-diols is suggested to proceed via silyl (B83357) radical intermediates. thieme-connect.comthieme-connect.com This process involves the cyclization of these radicals to form the desired diol structure. Another approach involves a controlled, radical-mediated C-H functionalization, which proceeds through a Hofmann-Löffler-Freytag type reaction, indicating the involvement of nitrogen-centered radicals. nih.gov Furthermore, the functionalization of C(sp³)–H bonds to form key C-centered radical intermediates is an emerging strategy in organic synthesis. researchgate.net The generation of radical intermediates, such as the CF₃• radical from Langlois reagent, has been utilized in trifluoromethylation reactions. mdpi.com

The table below summarizes key intermediates identified in various synthetic routes leading to diol structures.

| Intermediate Type | Synthetic Context | Key Features | References |

| N-Hydroxylamines | Reductive amination for glycan mimetics | Serve as precursors to polyhydroxylated structures. | acs.org |

| Silyl Radicals | Rh(II)-catalyzed intramolecular hydrosilylation | Undergo cyclization to form the 1,3-diol skeleton. | thieme-connect.comthieme-connect.com |

| Nitrogen-Centered Radicals | Hofmann-Löffler-Freytag reaction variant | Mediate C-H functionalization to introduce hydroxyl groups. | nih.gov |

| Carbon-Centered Radicals | C(sp³)–H bond functionalization | Enable selective functionalization of unactivated C-H bonds. | researchgate.net |

The stereoselectivity in the synthesis of chiral molecules like this compound is determined by the energy differences between diastereomeric transition states. rsc.orgwikipedia.org Computational studies, such as Density Functional Theory (DFT) calculations, are instrumental in elucidating these energy profiles. researchgate.netmdpi.com

In asymmetric catalysis, the chiral catalyst interacts with the substrate to form diastereomeric transition states, one of which is energetically favored, leading to the preferential formation of one enantiomer. wikipedia.orgdiva-portal.org The difference in the free energy of activation (ΔΔG‡) between these transition states dictates the enantiomeric excess of the product. diva-portal.org For a reaction to be highly enantioselective, this energy difference must be significant.

The energy profile of a reaction provides a visual representation of the energy changes as reactants are converted to products, passing through various transition states and intermediates. researchgate.net Under kinetic control, the product ratio is determined by the relative heights of the energy barriers of the transition states leading to each product. rsc.org For thermodynamically controlled reactions, the relative stability of the final products determines the outcome. rsc.org Asymmetric synthesis is typically conducted under kinetic control to achieve high enantioselectivity. rsc.org

Role of Catalysts and Reagents in Reaction Mechanisms

Catalysts and reagents are at the heart of asymmetric synthesis, orchestrating the reaction pathway to favor the formation of the desired stereoisomer.

Bifunctional catalysts, which possess two distinct catalytic sites, play a crucial role in many asymmetric reactions. nih.gov These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to enhanced reactivity and stereoselectivity. nih.govrsc.org For example, chiral catalysts with both a Lewis acidic site and a Lewis basic site can effectively organize the transition state assembly. nih.govresearchgate.net

In the context of diol synthesis, bifunctional catalysts have been employed for the desymmetrization of meso-diols. nih.govrsc.org DFT calculations have revealed that such reactions can proceed through a bifunctional activation mode, where different parts of the catalyst play specific roles in activation and enantio-control. rsc.org For instance, a chiral pyridine-N-oxide catalyst can utilize its N-oxide functionality and the proton of an amide group to achieve both high catalytic reactivity and enantioselectivity in the benzoylation of meso-diols. rsc.org Similarly, bifunctional imidazole (B134444) catalysts have been used for the enantioselective silylation of meso-1,2-diols. rsc.org The dual activation strategy, often involving hydrogen bonding, is a powerful tool in aminocatalysis for the functionalization of carbonyl compounds. mdpi.com

Electrochemical methods offer a sustainable and efficient alternative for organic synthesis, often employing redox catalysis to facilitate transformations. d-nb.infomdpi.comnih.gov In indirect electrolysis, a redox mediator is used to shuttle electrons between the electrode and the substrate. mdpi.comacs.org This approach can overcome limitations of direct electrolysis, such as high overpotentials and electrode fouling. nih.gov

The synthesis of diols can be achieved through electrochemical means. For example, an organocatalyzed electrochemical dehydrogenative annulation of alkenes with 1,3-diols has been reported. d-nb.info In this process, a triarylamine redox catalyst facilitates the formation of a radical cation in the bulk solution, leading to the desired cyclic product. d-nb.info Chiral N-oxide compounds have also been utilized as redox mediators in asymmetric electrochemical transformations, such as the oxidative kinetic resolution of secondary alcohols. mdpi.com The ability of metal-catalyzed electrosynthesis to control the redox states of the catalyst allows for transformations to occur under mild conditions. acs.org

The table below highlights different catalytic strategies and their mechanistic roles.

| Catalysis Type | Mechanistic Role | Example Application | References |

| Bifunctional Catalysis | Simultaneous activation of nucleophile and electrophile. | Desymmetrization of meso-diols. | nih.govrsc.org |

| Redox Catalysis | Mediates electron transfer in electrochemical synthesis. | Dehydrogenative annulation of alkenes with diols. | d-nb.info |

| Asymmetric Catalysis | Creates diastereomeric transition states to favor one enantiomer. | Enantioselective hydrogenation. | wikipedia.orgdiva-portal.org |

Kinetic Studies and Rate-Order Determination to Probe Reaction Mechanisms

Kinetic studies are essential for understanding the mechanism of a reaction by providing information about the reaction rate and its dependence on the concentration of reactants and catalysts. ic.ac.ukmt.com The experimentally determined rate law can support or refute a proposed mechanism. ic.ac.uk

Reaction progress kinetic analysis (RPKA) is a powerful technique for elucidating reaction mechanisms under synthetically relevant conditions. wikipedia.org By monitoring the concentrations of reactants and products over time, one can determine the reaction order with respect to each component. wikipedia.orgresearchgate.net For instance, if a reaction is found to be first-order in the catalyst, it suggests that a single molecule of the catalyst is involved in the rate-determining step. wikipedia.orgacs.org

In asymmetric catalysis, nonlinear effects (NLEs) can provide insights into the reaction mechanism. acs.org A nonlinear relationship between the enantiomeric excess of the product and the enantiomeric excess of the catalyst can indicate the involvement of catalyst aggregates or multiple catalyst molecules in the transition state. acs.org

The determination of the reaction order is achieved by systematically varying the concentration of one reactant while keeping others constant and observing the effect on the initial reaction rate. ic.ac.uk This information is crucial for constructing a detailed picture of the reaction mechanism and for optimizing the reaction for large-scale synthesis.

3r 3 Phenylbutane 1,3 Diol As a Chiral Building Block in Advanced Synthesis

Precursor in the Synthesis of Optically Active Heterocyclic Compounds

The structural framework of (3R)-3-Phenylbutane-1,3-diol, featuring two hydroxyl groups with distinct reactivity and a chiral center, makes it an excellent starting material for the synthesis of various chiral heterocyclic compounds. These heterocycles are significant scaffolds in medicinal chemistry and materials science.

Stereospecific Cyclization to Oxetane (B1205548) Derivatives

Optically active 2,4-disubstituted oxetanes can be synthesized from chiral 1,3-diols. A chemoenzymatic approach allows for the creation of enantiomerically enriched aldols, which can then be diastereoselectively reduced to either syn- or anti-1,3-diols. uniba.it The choice of reducing agent is crucial for controlling the diastereoselectivity of this reduction step. For instance, tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) has been used to convert aldols into the corresponding anti-diols with high diastereoselectivity. uniba.it

These resulting chiral 1,3-diols, such as the derivatives of this compound, can undergo stereospecific cyclization to yield 2,4-disubstituted aryloxetanes. uniba.it This intramolecular cyclization typically proceeds with high stereospecificity, ensuring the transfer of chirality from the diol to the oxetane ring.

Table 1: Stereoselective Reduction of Aldols to Diols

| Aldol (B89426) Precursor | Reducing Agent | Major Diol Diastereomer | Diastereomeric Ratio (dr) | Yield |

|---|---|---|---|---|

| (R)-2b | Me4NHB(OAc)3 | (1R,3R)-3b (anti) | 91:9 | 98% |

| (S)-2d | Me4NHB(OAc)3 | (1R,3S)-3d (anti) | Not specified | High |

| (R)-2e | Me4NHB(OAc)3 | (1R,3R)-3e (anti) | 91:9 | High |

Formation of 1,2-Oxazine Derivatives via Cyclization Processes

The synthesis of 1,2-oxazine derivatives, another class of important heterocyclic compounds, can be achieved through various cyclization strategies. While direct use of this compound is not explicitly detailed in the provided context, the synthesis of related 1,3-oxazines often involves the reaction of 1,3-amino alcohols with other reagents. For example, multicomponent reactions involving ethyl trifluoropyruvate, methyl ketones, and 1,3-amino alcohols can yield tetrahydropyrrolo[2,1-b] Current time information in Bangalore, IN.nih.govoxazine-6-ones. mdpi.com

Furthermore, the synthesis of 3,6-dihydro-2H-1,2-oxazines has been accomplished through the [3+3] cyclization of nitrones with lithiated alkoxyallenes. beilstein-journals.orgbeilstein-journals.org These oxazines can be further functionalized. For instance, they can undergo hydrogenation to produce 1,4-amino alcohols or pyrrolidine (B122466) derivatives. beilstein-journals.org The N-O bond within the 1,2-oxazine ring can be cleaved reductively, providing access to γ-amino alcohols. sci-hub.se

Potential for Pyrrole (B145914) and Furan (B31954) Derivative Construction from 1,4-Diketone Precursors

The Paal-Knorr synthesis is a fundamental method for constructing furan, pyrrole, and thiophene (B33073) rings from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed cyclization and dehydration of the 1,4-diketone to form a furan, or its reaction with a primary amine to yield a pyrrole. wikipedia.org

A potential route to the necessary 1,4-diketone precursors from this compound could involve the ozonolysis of a corresponding homoallylic alcohol. Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds to produce carbonyl compounds. core.ac.ukresearchgate.netnih.gov By strategically introducing an alkene functionality, for example, through derivatization of one of the hydroxyl groups of the diol, a homoallylic alcohol could be generated. Subsequent ozonolysis of this intermediate would yield a 1,4-dicarbonyl compound, which could then be used in the Paal-Knorr synthesis to construct chiral pyrrole or furan derivatives. ekb.egrsc.org

Table 2: Paal-Knorr Synthesis of Heterocycles

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 1,4-Diketone | Acid catalyst | Furan | Paal-Knorr Furan Synthesis |

| 1,4-Diketone | Primary amine | Pyrrole | Paal-Knorr Pyrrole Synthesis |

Chiral Auxiliary and Ligand Scaffold for Asymmetric Catalysis

Chiral diols like this compound are valuable as chiral auxiliaries and as scaffolds for the synthesis of chiral ligands. researchgate.netnih.gov These applications are central to the field of asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. uwindsor.ca

Synthesis of Enantiopure 1,3-Diphosphine Ligands for Asymmetric Catalysis

Chiral 1,3-diols are important precursors for the synthesis of enantiopure 1,3-diphosphine ligands. researchgate.net These diphosphine ligands are crucial components of many transition-metal catalysts used in asymmetric reactions. nih.govacs.org The synthesis often involves converting the chiral diol into a cyclic sulfate (B86663) or other activated intermediate, which can then be reacted with a phosphine (B1218219) source. This approach allows for the creation of a library of ligands from a single chiral precursor, facilitating the tuning of the ligand for specific catalytic processes. uni-muenchen.de Chiral diphosphine ligands constructed from spirocyclic frameworks derived from chiral diols have shown high enantioselectivities in a variety of transition-metal-catalyzed reactions. nih.gov

Integration into Catalytic Systems for Enantioselective Transformations

This compound can be used as a chiral auxiliary, a group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org For example, a chiral diol can be used to form a chiral acetal (B89532) with a ketone, which then directs subsequent reactions before the auxiliary is removed. researchgate.net

Furthermore, the diol can be a component of a larger catalytic system. Chiral ligands derived from diols can coordinate with metal centers to create highly effective and selective asymmetric catalysts. sfu.caresearchgate.net These catalysts are employed in a wide range of enantioselective transformations, which are crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. acs.org

Intermediate in the Synthesis of Biologically Relevant Analogues and Derivatives

The specific stereochemical configuration of this compound makes it a valuable precursor in the synthesis of various biologically active compounds. Its diol functionality allows for a range of chemical transformations, enabling the construction of more intricate molecular architectures.

Chiral Fragments for Asymmetric Synthesis of Bedaquiline Analogues

Bedaquiline is a crucial medication in the treatment of multidrug-resistant tuberculosis. nih.govacs.orgdrugbank.com The synthesis of its analogues often requires the construction of two adjacent chiral centers, a significant synthetic challenge. nih.govsciengine.com Researchers have explored various asymmetric synthetic routes to create analogues of Bedaquiline, and chiral building blocks are central to these strategies. nih.govmobt3ath.com

In the synthesis of a new class of Bedaquiline analogues, a multi-step process is employed to construct the complex triarylbutanol skeleton. nih.gov While this compound itself is not directly listed as the starting material in the provided synthesis of TM-05, a Bedaquiline analogue, the principles of using chiral fragments are highlighted. The synthesis of another Bedaquiline analogue, TBAJ-587, also emphasizes the importance of asymmetric synthesis to establish the correct stereochemistry. acs.org The development of potent Bedaquiline analogues with reduced cardiac liability is an active area of research, further underscoring the need for efficient and stereoselective synthetic methods. nih.gov

A key challenge in synthesizing Bedaquiline and its analogues is controlling the stereochemistry of the vicinal stereocenters. sciengine.com The use of chiral ligands and bimetallic systems has been shown to achieve high enantioselectivity and diastereoselectivity in the synthesis of Bedaquiline. sciengine.com

Table 1: Key Data on Bedaquiline Analogue Synthesis

| Feature | Description | Reference |

|---|---|---|

| Drug Target | Mycobacterium tuberculosis ATP synthase | nih.gov |

| Synthetic Challenge | Stereoselective construction of vicinal stereocenters | nih.govsciengine.com |

| Asymmetric Strategy | Use of chiral ligands and bimetallic systems | sciengine.com |

| Analogue Goal | Improved potency, lower lipophilicity, reduced cardiac risk | nih.gov |

Key Intermediates for HIV Protease Inhibitors (e.g., Amprenavir, Nelfinavir)

This compound and its derivatives are instrumental in the synthesis of several HIV protease inhibitors. These drugs are a critical component of highly active antiretroviral therapy (HAART) used to manage HIV/AIDS.

Amprenavir: The synthesis of Amprenavir, an effective HIV protease inhibitor, often involves the use of chiral intermediates to establish the correct stereochemistry of the final molecule. mdpi.comrsc.org One synthetic approach to Amprenavir utilizes a chiral epoxide, (2S,3S)-1,2-Epoxy-3-(Boc-amino)–4-phenylbutane, which is reacted with isobutylamine. mdpi.com While not a direct derivative of this compound, this highlights the use of chiral phenylbutane structures. A short and efficient enantioselective synthesis of Amprenavir has been achieved using a Co-catalyzed hydrolytic kinetic resolution of a racemic azido-epoxide as the key chirality-inducing step. researchgate.net This process yields the chiral diol (2R,3R)-3-azido-4-phenylbutane-1,2-diol, a precursor that can be converted to Amprenavir. google.comgoogle.com

Nelfinavir: The synthesis of Nelfinavir, another important HIV protease inhibitor, also relies on chiral building blocks. While a specific synthesis starting from this compound is not detailed in the provided information, the general strategies for constructing such complex molecules often involve the use of chiral phenyl-containing synthons. The development of potent inhibitors against multidrug-resistant HIV-1 variants is an ongoing area of research, with a focus on designing molecules that can effectively bind to the protease active site. nih.govnih.gov

The design of HIV protease inhibitors often involves creating molecules that mimic the transition state of the viral protease's natural substrate. rcsb.org This requires precise control over the stereochemistry of the inhibitor to ensure optimal binding and efficacy.

Table 2: Chiral Intermediates in HIV Protease Inhibitor Synthesis

| Inhibitor | Key Chiral Intermediate/Strategy | Reference |

|---|---|---|

| Amprenavir | (2R,3R)-3-Azido-4-phenylbutane-1,2-diol via hydrolytic kinetic resolution | researchgate.netgoogle.comgoogle.com |

| Nelfinavir | Relies on chiral building blocks for stereocontrol | nih.gov |

| General | Transition-state mimics with defined stereochemistry | rcsb.org |

Components in the Synthesis of Ceramide Transport Inhibitors

Ceramide is a central molecule in sphingolipid metabolism, and its transport within the cell is crucial for various cellular processes. The ceramide transport protein (CERT) plays a key role in the non-vesicular transport of ceramide from the endoplasmic reticulum to the Golgi apparatus. researchgate.netnih.gov Inhibitors of CERT can modulate ceramide trafficking and are valuable tools for studying its biological roles.

A well-known CERT inhibitor is (1R,3R)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide (HPA-12). nih.govnih.gov The synthesis of HPA-12 and its analogues relies on stereoselective methods to obtain the desired diastereomerically and enantiomerically pure compounds. nih.gov The (1R,3R) stereoisomer of HPA-12, which resembles the stereochemistry of natural ceramide, is the most active inhibitor. nih.gov

The synthesis of these inhibitors often starts from chiral amino diols. For instance, the synthesis of an analog of HPA-12 involved the conjugation of an active ester with (1S,3R)-3-amino-1-phenylbutane-1,4-diol. researchgate.net The development of practical and stereodivergent routes to these key 3-aminobutane-1,4-diol intermediates is crucial for accessing different stereoisomers of HPA-12 and its analogues for structure-activity relationship studies. researchgate.net

Table 3: this compound Derivatives in Ceramide Transport Inhibition

| Inhibitor | Key Chiral Component | Biological Target | Key Finding | Reference |

|---|---|---|---|---|

| HPA-12 | (1R,3R)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide | Ceramide Transport Protein (CERT) | The (1R,3R) stereoisomer is the most active. | nih.govnih.gov |

| HPA-12 Analogue | (1S,3R)-3-amino-1-phenylbutane-1,4-diol | Ceramide Transport Protein (CERT) | Used as a building block for synthesis. | researchgate.net |

Computational and Theoretical Studies on 3r 3 Phenylbutane 1,3 Diol Reactions

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has become a cornerstone in the computational study of organic reactions, offering a balance between accuracy and computational cost. ggckondagaon.in For reactions involving (3R)-3-Phenylbutane-1,3-diol, DFT calculations are instrumental in unraveling complex mechanistic details.

Elucidation of Stereodetermining Elements in Complex Reactions

DFT calculations can pinpoint the crucial steps that determine the stereochemical outcome of a reaction. In enantioconvergent processes, where a mixture of isomers is converted into a single stereoisomer, DFT can reveal the key stereodetermining element. diva-portal.org For instance, in the hydrogenation of allylic alcohols, DFT studies have shown that a 1,3-rearrangement is the critical step governing the final stereochemistry. diva-portal.org This type of analysis is vital for understanding how the chirality of this compound or its derivatives would influence the reaction pathway and the stereochemistry of the products.

Prediction of Reaction Pathways and Transition States

One of the significant advantages of DFT is its ability to map out potential reaction pathways and characterize the associated transition states. diva-portal.org This allows for the prediction of the most favorable reaction mechanism. For example, in cycloaddition reactions, DFT can distinguish between different possible pathways, such as stepwise radical-mediated or concerted mechanisms, by comparing the energy barriers of the respective transition states. mdpi.com In the context of reactions with this compound, DFT could be used to predict whether a reaction proceeds through an SN1 or SN2 type mechanism, which is fundamental to understanding the stereochemical integrity of the chiral center. diva-portal.org

Molecular Modeling and Conformational Analysis for Reactivity Prediction

Molecular modeling and conformational analysis are essential for understanding how the three-dimensional structure of this compound influences its reactivity. windows.net The spatial arrangement of the phenyl and hydroxyl groups can dictate how the molecule interacts with reagents and catalysts.

Semiempirical Calculations for Diastereoselectivity Trends

Semiempirical quantum chemical calculations offer a faster, albeit less accurate, alternative to DFT for studying large systems or for screening a wide range of substrates and catalysts. These methods can be particularly useful for identifying trends in diastereoselectivity. researchgate.net By calculating the energies of different transition states leading to various diastereomeric products, it's possible to predict which diastereomer will be favored. This approach has been successfully applied to rationalize the diastereo- and enantioselective course of metal-catalyzed cycloaddition reactions. researchgate.net For reactions involving this compound, semiempirical methods could be employed to quickly assess how changes in substrate structure or reaction conditions might affect the diastereomeric ratio of the products.

Correlation of Computational Data with Experimental Stereochemical Outcomes

A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental results. The correlation between computational data and experimental stereochemical outcomes provides confidence in the theoretical models and allows for a deeper understanding of the factors controlling stereoselectivity. windows.net For example, the calculated electronic circular dichroism (ECD) spectra of chiral molecules can be compared with experimental spectra to determine the absolute configuration of the products. nih.gov This synergy between computation and experiment is powerful. For instance, if a particular computational model accurately predicts the observed diastereoselectivity in a reaction of this compound, that model can then be used with confidence to predict the outcomes of related reactions or to design more selective catalysts.

| Computational Method | Application in Studying this compound Reactions | Key Insights |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and stereodetermining steps. | Prediction of transition state energies, reaction pathways (e.g., SN1 vs. SN2), and the origin of stereoselectivity. diva-portal.orgdiva-portal.org |

| Molecular Modeling | Conformational analysis and prediction of reactivity. | Identification of stable conformers due to intramolecular hydrogen bonding and their influence on reagent accessibility. |

| Semiempirical Calculations | Predicting trends in diastereoselectivity. | Rapid screening of substrates and catalysts to identify factors that control the formation of specific diastereomers. researchgate.net |

| Correlated Computational-Experimental Studies | Validating theoretical models and determining absolute configurations. | Comparison of calculated data (e.g., ECD spectra) with experimental results to confirm stereochemical outcomes. nih.gov |

Future Research Directions and Challenges in 3r 3 Phenylbutane 1,3 Diol Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The imperative for green chemistry is steering the development of new synthetic methods for (3R)-3-Phenylbutane-1,3-diol that are both sustainable and environmentally friendly. Current research horizons in this area include:

Biocatalysis: The use of enzymes and whole-cell microorganisms presents a promising green alternative to traditional chemical methods. researchgate.net Biocatalytic approaches, such as the regio- and stereoselective reduction of 1,3-diketones, can afford high yields and enantiomeric excesses under mild reaction conditions. researchgate.netuniba.it For instance, the use of Saccharomyces cerevisiae has been explored for the bioreduction of 1-phenylbutane-1,3-dione, although with moderate success. uniba.it Future work will likely focus on enzyme engineering and directed evolution to discover or create enzymes with enhanced activity and selectivity for the synthesis of this compound. rsc.org

Electrosynthesis: Electrochemical methods offer a green approach by minimizing the use of chemical reagents. cardiff.ac.uk Paired electrolysis, where simultaneous oxidation and reduction reactions occur at the anode and cathode, can improve efficiency. cardiff.ac.uk While the electrosynthesis of related 1,3-dicarbonyl compounds has been investigated, the application to phenylbutane-1,3-dione has shown sluggish reaction rates, indicating a need for further optimization of catalysts and reaction conditions. cardiff.ac.uk

Flow Chemistry: Adapting synthetic protocols to continuous flow systems can enhance safety, scalability, and efficiency. vulcanchem.com Future research could explore the integration of asymmetric hydrogenation or other stereoselective reactions into flow processes for the continuous production of this compound. vulcanchem.com

Expanding the Substrate Scope and Functional Group Tolerance in Stereoselective Syntheses

A significant challenge in the synthesis of this compound and its analogs lies in expanding the range of compatible substrates and functional groups. Key areas for future investigation include:

Catalyst Development: The design of new chiral catalysts, including both transition metal complexes and organocatalysts, is crucial for improving the stereoselectivity and broadening the substrate scope of reactions producing 1,3-diols. chiralpedia.comnih.gov For example, iridium-catalyzed asymmetric hydrogenation has shown high efficiency for the synthesis of enantiopure 1,3-diols. vulcanchem.com

Overcoming Substrate Limitations: Many current methods for stereoselective synthesis are sensitive to the steric and electronic properties of the substrates. Research is needed to develop more robust catalytic systems that can tolerate a wider variety of substituents on the phenyl ring and the butane (B89635) backbone. This would allow for the synthesis of a more diverse library of chiral 1,3-diols for various applications.

Diastereoselective Reductions: The diastereoselective reduction of β-hydroxy ketones is a key strategy for accessing 1,3-diols. wwu.edu Further exploration of reducing agents and reaction conditions is necessary to achieve high diastereoselectivity for a broader range of substrates. uniba.it

Integration of Advanced Artificial Intelligence and Machine Learning in Reaction Design

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how chemical reactions are designed and optimized. For the synthesis of this compound, AI and machine learning (ML) can offer powerful tools:

Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes, such as yield and enantiomeric excess, of new synthetic routes. chiralpedia.comnih.gov This predictive capability can significantly accelerate the discovery of optimal conditions for the synthesis of this compound. mdpi.com

Retrosynthetic Analysis: AI-powered tools can assist in designing synthetic pathways by proposing novel disconnections and retrosynthetic routes. engineering.org.cn This can lead to the discovery of more efficient and innovative ways to synthesize the target molecule.

Automated Synthesis: The combination of AI with automated synthesis platforms, such as flow chemistry systems, can enable the rapid and efficient exploration of reaction conditions and the optimization of synthetic protocols. nso-journal.org

Exploration of Novel Applications as Chiral Scaffolds for Diverse Chemical Architectures

This compound serves as a versatile chiral scaffold for the synthesis of more complex and functionally diverse molecules. Future research will likely focus on expanding its applications in:

Asymmetric Catalysis: The diol functionality can be used to synthesize chiral ligands for transition metal catalysts or as a precursor for chiral organocatalysts. vulcanchem.com

Medicinal Chemistry: The chiral nature of this compound makes it a valuable starting material for the synthesis of biologically active compounds and pharmaceuticals. acs.orgacs.org Its structural motifs can be found in various therapeutic agents.

Materials Science: Chiral diols can be incorporated into polymers and other materials to impart specific properties, such as chiroptical activity.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Key signals include hydroxyl protons (~1.5–2.5 ppm) and aromatic protons (7.2–7.5 ppm). The stereochemistry at C3 (R-configuration) is confirmed via coupling constants and NOESY correlations .

- HPLC : Chiral stationary phases (e.g., OD-H columns) resolve enantiomers. For example, a compound analog showed baseline separation at 254 nm with retention times of 24.1 min and 28.4 min, achieving 91% optical purity .

Methodological Insight : Combine rotational polarimetry ([α]D measurements) with HPLC to cross-validate enantiomeric excess .

What strategies enable chemoselective functionalization of the primary alcohol in this compound while preserving the tertiary hydroxyl group?

Advanced Research Focus

Chlorination studies reveal:

- Non-selective reagents (SOCl₂, PCl₅) produce complex mixtures due to competing reactions at both alcohols .

- Selective reagents : Triphosgene-PPh₃ in the presence of triethylamine selectively chlorinates the primary alcohol, yielding 78% of the monochlorinated product .

Methodological Insight : Use bulky bases (e.g., Et₃N) to sterically shield the tertiary alcohol. Monitor reaction progress via TLC or in situ IR to detect intermediate formation.

How can contradictions in reported reaction yields for this compound synthesis be resolved?

Advanced Research Focus

Discrepancies arise from:

- Pathway-specific side reactions : Path 1’s ozonolysis step may generate peroxides if O₃ is not carefully quenched, reducing yield .

- Purification challenges : Path 2’s ester intermediate often requires column chromatography, introducing losses .

Methodological Insight : Optimize quenching protocols (e.g., NaBH₄ addition rate in Path 1) and employ inline analytical tools (e.g., GC-MS) to identify side products.

What advanced techniques are used to determine the absolute configuration of this compound derivatives?

Q. Advanced Research Focus

- X-ray crystallography : Resolves stereochemistry unambiguously but requires high-purity crystals.

- Correlative analysis : Compare experimental [α]D values with those of structurally characterized analogs. For example, (2R)-[1-((R)-benzyl-methyl-amino)-phenyl-methyl]-butane-1,3-diol was used to assign configurations via optical activity correlations .

Methodological Insight : Synthesize enantiomerically pure derivatives (e.g., Mosher esters) for comparative NMR analysis.

How do reaction conditions influence the enantioselective synthesis of this compound?

Q. Advanced Research Focus

- Catalytic asymmetric hydrogenation : Use chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) to induce stereoselectivity during ketone reduction .

- Enzymatic resolution : Lipases or esterases can selectively hydrolyze one enantiomer from a racemic mixture.

Methodological Insight : Screen solvent systems (e.g., THF vs. toluene) to optimize catalyst activity and enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.